molecular formula C9H17NO2 B3230083 1-Oxa-8-azaspiro[4.5]decan-2-ylmethanol CAS No. 1290627-73-4

1-Oxa-8-azaspiro[4.5]decan-2-ylmethanol

Cat. No.: B3230083
CAS No.: 1290627-73-4
M. Wt: 171.24 g/mol
InChI Key: UJPIFNDLMZGVGO-UHFFFAOYSA-N
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Description

1-Oxa-8-azaspiro[4.5]decan-2-ylmethanol is a chemical compound with the molecular formula C9H17NO2. It features a unique spirocyclic structure, which includes a five-membered oxolane ring and a six-membered azaspiro ring.

Preparation Methods

The synthesis of 1-Oxa-8-azaspiro[4.5]decan-2-ylmethanol typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. The reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spirocyclic structure . The reaction conditions often require the use of anhydrous magnesium sulfate to dry the organic layer and specific solvents to facilitate the reaction .

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs.

Chemical Reactions Analysis

1-Oxa-8-azaspiro[4.5]decan-2-ylmethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Oxa-8-azaspiro[4.5]decan-2-ylmethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxa-8-azaspiro[4.5]decan-2-ylmethanol involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

1-Oxa-8-azaspiro[4.5]decan-2-ylmethanol can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-oxa-8-azaspiro[4.5]decan-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-7-8-1-2-9(12-8)3-5-10-6-4-9/h8,10-11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPIFNDLMZGVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)OC1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-8-azaspiro[4.5]decan-2-ylmethanol
Reactant of Route 2
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Reactant of Route 3
1-Oxa-8-azaspiro[4.5]decan-2-ylmethanol
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
1-Oxa-8-azaspiro[4.5]decan-2-ylmethanol

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